molecular formula C24H25N5O B2726355 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034506-19-7

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2726355
CAS No.: 2034506-19-7
M. Wt: 399.498
InChI Key: ROGFWTYDDSOQOA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) makes it an invaluable pharmacological tool for dissecting the specific role of JAK3 signaling in cellular processes . The JAK-STAT pathway, particularly via JAK3 which is primarily expressed in hematopoietic cells, is fundamental to immune cell function, proliferation, and survival. Consequently, this inhibitor is extensively used in basic research to explore the mechanisms of immune disorders such as rheumatoid arthritis, psoriasis, and alopecia areata. Further research applications include investigating its potential in oncology, specifically in hematological malignancies and T-cell leukemias where JAK3 signaling may drive pathological cell growth and survival . By enabling precise inhibition of JAK3, this compound facilitates the elucidation of pathway dynamics and the validation of JAK3 as a therapeutic target in a controlled research setting.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-17-23(20-12-8-5-9-13-20)18(2)29(26-17)15-14-25-24(30)22-16-21(27-28(22)3)19-10-6-4-7-11-19/h4-13,16H,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGFWTYDDSOQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound with potential pharmacological applications. The compound features a complex structure that includes a pyrazole ring and various substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

Structural Characteristics

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_{4}O. The structural features include:

  • Pyrazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Carboxamide Group : Enhances solubility and potential for biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific functional groups in the pyrazole structure enhances these activities.

Compound Target Microorganisms Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenylcarboxamideE. coli, S. aureusInhibitory effects observed
Thiadiazole derivativesVarious bacteria and fungiSignificant antimicrobial activity reported

Anti-inflammatory Activity

The compound has shown potential in inhibiting enzymes involved in inflammatory pathways. Studies have indicated that pyrazole derivatives can modulate inflammatory responses, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Compound Inflammatory Pathway Targeted IC50 Value (µM)
N-(2-(3,5-dimethylpyrazolyl)ethyl)-carboxamideCOX enzymes15.2
Similar pyrazole derivativesLOX enzymes10.5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound class. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

Cell Line Compound Tested IC50 Value (µM)
MCF7N-(2-(3,5-dimethylpyrazolyl)ethyl)-carboxamide12.5
A549N-(2-(3,5-dimethylpyrazolyl)ethyl)-carboxamide26.0

The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenylcarboxamide exerts its effects involves interaction with specific molecular targets such as receptors and enzymes. For example:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : It may induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to the target compound:

  • Study on Anticancer Activity : A study reported that a related pyrazole derivative showed significant inhibition of tumor growth in an MCF7 xenograft model, emphasizing its potential as an anticancer agent.
  • Anti-inflammatory Effects : Another study demonstrated that a similar compound reduced inflammation markers in animal models of arthritis.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has shown promise in medicinal applications, particularly in anticancer research. The compound's ability to interact with specific biological targets makes it a candidate for further development in cancer therapies.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole compounds exhibit significant growth inhibition against various cancer cell lines. For instance, the compound exhibited percent growth inhibitions (PGIs) of up to 86.61% against SNB-19 cells and moderate activity against other cell lines such as OVCAR-8 and NCI-H40 .

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities against various pathogens. Research indicates that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and E. coli.

Antimicrobial Activity Data
The following table summarizes the inhibition zones observed for related compounds:

CompoundTarget MicroorganismInhibition Zone (mm)
Compound AE. coli30
Compound BStaphylococcus aureus28
Standard DrugStreptomycin25

These results suggest that this compound may be effective as an antimicrobial agent .

Anti-inflammatory Effects

The compound's mechanism of action involves modulating inflammatory pathways by interacting with specific enzymes or receptors. This interaction can inhibit enzymes involved in inflammatory processes, indicating potential applications in treating inflammatory diseases.

Industrial Applications

In addition to its biological applications, this compound can be utilized in the development of new materials and chemical processes within industrial settings. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules.

Comparison with Similar Compounds

Key Observations :

  • Chloro substituents (e.g., 3b) correlate with higher melting points (171–172°C vs. 133–135°C for 3a), likely due to increased molecular symmetry and intermolecular interactions .
  • Fluorine (3d) slightly reduces molecular weight but elevates melting points further (181–183°C), suggesting enhanced crystallinity .
  • Bulky groups (e.g., naphthyl in 5g) increase molecular weight but lack reported melting points, possibly due to solubility challenges .

Structural and Electronic Effects

  • Aromatic Bulk : Phenyl and naphthyl groups (3a, 5g) increase steric hindrance, possibly affecting solubility and synthetic yields .
  • Linker Flexibility : The ethyl chain in the target compound may confer greater conformational flexibility compared to rigid carboxamide linkers, influencing pharmacokinetic properties .

Preparation Methods

Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid

The carboxylic acid precursor is synthesized via hydrolysis of its ethyl ester. Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes saponification using sodium hydroxide (4 M) in methanol at 20°C for 2 hours, yielding 93.1% of the carboxylic acid after acidification and purification.

Reaction Conditions :

  • Reagent : NaOH (4 M)
  • Solvent : Methanol
  • Temperature : 20°C
  • Time : 2 hours

Preparation of 3,5-Dimethyl-4-phenyl-1H-pyrazole-1-ethylamine

The ethylamine side chain is introduced by reacting 3,5-dimethyl-4-phenyl-1H-pyrazole with 2-chloroethylamine in the presence of potassium carbonate. The reaction proceeds in acetonitrile under reflux (82°C) for 12 hours, achieving 78% yield.

Carboxamide Bond Formation

The final step involves coupling 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with 3,5-dimethyl-4-phenyl-1H-pyrazole-1-ethylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane. The reaction achieves 85% yield after 4 hours at room temperature.

Table 1: Stepwise Synthesis Optimization

Step Reagents/Conditions Yield Purity (HPLC)
1.1 NaOH/MeOH, 20°C 93.1% 98.5%
1.2 K₂CO₃/CH₃CN, reflux 78% 97.2%
1.3 HATU/DIPEA/DCM 85% 99.1%

One-Pot Multicomponent Reaction Strategy

A streamlined approach combines pyrazole ring formation and carboxamide coupling in a single reactor. Ethyl acetoacetate, phenylhydrazine, and 3,5-dimethyl-4-phenyl-1H-pyrazole-1-ethylamine react in acetic acid at 100°C for 6 hours, followed by in situ hydrolysis with concentrated HCl. The method reduces purification steps but yields 67% product due to competing side reactions.

Key Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Limitations :

  • Lower yield compared to stepwise methods.
  • Requires precise stoichiometric control.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrazole core on Wang resin enables iterative functionalization. The resin-bound 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is activated with DCC (N,N'-dicyclohexylcarbodiimide), followed by aminolysis with 3,5-dimethyl-4-phenyl-1H-pyrazole-1-ethylamine. Cleavage with trifluoroacetic acid (TFA) yields the target compound in 72% purity, suitable for combinatorial libraries.

Table 2: Solid-Phase Synthesis Parameters

Parameter Value
Resin Loading 1.2 mmol/g
Activation Time 2 hours
Aminolysis Time 8 hours
Cleavage Efficiency 89%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the carboxamide coupling step. Using HATU/DIPEA in dimethylformamide (DMF) at 120°C for 15 minutes achieves 88% yield, comparable to traditional methods but with a 16-fold reduction in reaction time.

Mechanistic Insight :
Microwave energy enhances molecular collisions, reducing activation energy for the coupling reaction.

Critical Analysis of Methodologies

Table 3: Comparative Synthesis Metrics

Method Yield Time Scalability
Stepwise 85% 18 hours Industrial
One-Pot 67% 6 hours Pilot-scale
Solid-Phase 72% 10 hours Research
Microwave 88% 0.25 hours Lab-scale

Key Findings :

  • Stepwise synthesis remains optimal for high-purity bulk production.
  • Microwave-assisted methods offer rapid synthesis but require specialized equipment.
  • Solid-phase techniques are preferable for generating structural analogs in drug discovery.

Q & A

Q. What are the key synthetic pathways for constructing the bis-pyrazole core in this compound?

The synthesis typically involves cyclocondensation reactions. For example:

  • Step 1 : Formation of the pyrazole ring via condensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions .
  • Step 2 : Functionalization of the pyrazole core via alkylation or amidation. describes carboxamide formation using thiourea or urea derivatives under basic conditions (e.g., NaOH/EtOH) .
  • Step 3 : Introduction of substituents (e.g., methyl, phenyl groups) via Suzuki coupling or nucleophilic substitution .

Key Reagents : Ethyl acetoacetate, phenylhydrazine, DMF-DMA (for cyclocondensation), and trifluoroacetic acid (for amide coupling).

Q. How is the molecular structure validated, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction (SC-XRD) is used to confirm stereochemistry and bond lengths (e.g., C–C bond precision: ±0.004 Å) .
  • Spectroscopic methods :
  • FT-IR : Identification of carboxamide (C=O stretch at ~1650 cm⁻¹) and pyrazole (C–N stretch at ~1500 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to resolve methyl (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .

Q. What are the standard protocols for assessing biological activity in pyrazole derivatives?

  • In vitro assays :
  • Enzyme inhibition (e.g., COX-2, TNF-α) using fluorogenic substrates or ELISA .
  • Cytotoxicity via MTT assay (IC₅₀ determination) .
    • In vivo models : Rodent studies for anti-inflammatory or analgesic activity, with dose ranges of 10–100 mg/kg .

Advanced Research Questions

Q. How can computational methods optimize the design of pyrazole-based ligands for target receptors?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite is used to predict binding affinities. For example, docking into the CB1 receptor active site (PDB: 5TGZ) to assess steric compatibility with the 3,5-dimethyl-4-phenyl group .
  • DFT calculations : Gaussian 09 at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and stability .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?

  • Case Study : Fluorine substitution (electron-withdrawing) enhances metabolic stability but may reduce binding affinity compared to chlorine (electron-donating). shows a 2-fold decrease in IC₅₀ for 4-chlorophenyl derivatives vs. fluorophenyl analogs in cannabinoid receptor assays .
  • Methodology : Systematic SAR studies with halogen-substituted phenyl groups, followed by pharmacokinetic profiling (e.g., LogP, t₁/₂) .

Q. How can data contradictions in biological activity across studies be resolved?

  • Example : Discrepancies in TNF-α inhibition (IC₅₀ ranging from 10 nM to 1 µM) may arise from assay conditions (e.g., cell type, incubation time).
  • Resolution :
  • Standardize protocols (e.g., THP-1 cells, 24-hour incubation) .
  • Validate results with orthogonal assays (e.g., Western blot for protein expression) .

Q. What strategies improve yield in multi-step syntheses of pyrazole-carboxamides?

  • Optimization :
  • Use of microwave-assisted synthesis for cyclocondensation (reduces reaction time from 24h to 2h) .
  • Catalytic systems: Pd(OAc)₂/XPhos for Suzuki coupling (yield improvement from 45% to 85%) .
    • Purification : Flash chromatography with EtOAc/hexane gradients (3:7 to 7:3) .

Methodological Challenges and Solutions

Q. How to address poor solubility in pharmacological assays?

  • Approach :
  • Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .
  • Synthesize prodrugs (e.g., ester derivatives) with enhanced aqueous solubility .

Q. What are the best practices for reproducibility in crystallography studies?

  • Crystal Growth : Slow evaporation from EtOH/CH₂Cl₂ (1:1) at 4°C .
  • Validation : Compare experimental SC-XRD data with Cambridge Structural Database entries (e.g., CCDC 940123) .

Q. How to integrate high-throughput screening (HTS) with pyrazole libraries?

  • Workflow :
  • Library design: 50–100 analogs with diversified substituents (e.g., alkyl, aryl, heteroaryl).
  • HTS platforms: 384-well plates, automated liquid handling .
  • Data analysis: Machine learning (e.g., Random Forest) to prioritize hits .

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